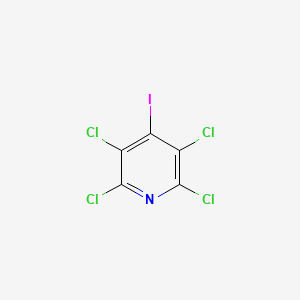

2,3,5,6-Tetrachloro-4-iodopyridine

Description

Significance of Perhalogenated Heteroaromatic Systems in Contemporary Organic Synthesis

Perhalogenated heteroaromatic systems are of significant interest in modern organic synthesis due to their versatile reactivity. The presence of multiple halogen atoms activates the heteroaromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the sequential and regioselective introduction of a wide array of functional groups, providing a modular approach to construct complex molecules. nih.gov This strategy is pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org The distinct electronic properties conferred by the heteroatom(s) within the ring can direct the site selectivity of these reactions, a feature that is less predictable in their all-carbon aromatic counterparts. nih.gov

Furthermore, the carbon-halogen bonds in these systems can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This dual reactivity, combining nucleophilic substitution and cross-coupling capabilities, makes perhalogenated heteroaromatics powerful and adaptable building blocks for the synthesis of diverse and highly functionalized target molecules. nih.govresearchgate.net

General Overview of Halogenated Pyridines as Highly Versatile Synthetic Building Blocks

Halogenated pyridines are fundamental building blocks in organic chemistry, serving as precursors to a vast range of more complex molecules. acs.orgossila.com Their utility stems from the reactivity of the carbon-halogen bond, which can be selectively functionalized. These compounds are integral to the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals, as well as functional materials and ligands for metal complexes. acs.orgnih.gov

The pyridine (B92270) ring itself is a common scaffold in many bioactive compounds. nih.gov The introduction of halogen atoms provides a handle for further chemical modification, allowing chemists to fine-tune the electronic and steric properties of the final product. Halogenated pyridines readily undergo nucleophilic substitution reactions, particularly when the halogen is at the 2- or 4-position, facilitated by the electron-withdrawing nature of the nitrogen atom. nih.govyoutube.com They are also excellent substrates for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ability to perform these transformations selectively is a cornerstone of modern synthetic strategy. nih.gov

Specific Context of 2,3,5,6-Tetrachloro-4-iodopyridine within Perhalopyridine Chemistry and its Research Significance

2,3,5,6-Tetrachloro-4-iodopyridine is a specific example of a perhalogenated pyridine that holds considerable research significance. This molecule is characterized by a pyridine ring substituted with four chlorine atoms and one iodine atom. cymitquimica.com Its structure is notable for the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards certain transformations, such as metal-halogen exchange and cross-coupling reactions, compared to the more robust carbon-chlorine bonds.

This reactivity difference allows for selective functionalization at the 4-position of the pyridine ring. For instance, the iodine atom can be selectively replaced, leaving the four chlorine atoms intact for subsequent modification. This stepwise functionalization is a powerful tool for the synthesis of precisely substituted pyridines. The ability to introduce a substituent at the 4-position, followed by potential modifications at the 2, 3, 5, and 6-positions, provides a high degree of synthetic flexibility. This makes 2,3,5,6-tetrachloro-4-iodopyridine a valuable intermediate for creating complex molecular architectures that are of interest in medicinal chemistry and materials science.

The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine itself is a topic of research, with methods being developed to produce it efficiently. Its utility is demonstrated in its conversion to various derivatives, such as 2,3,5,6-tetrachloro-4-hydrazinopyridine (B8371584) and 2,3,5,6-tetrachloro-4-(propylthio)pyridine. nih.gov

Interactive Data Table: Properties of 2,3,5,6-Tetrachloro-4-iodopyridine

| Property | Value | Source |

| CAS Number | 30332-35-5 | chemsrc.com |

| Molecular Formula | C₅Cl₄IN | cymitquimica.com |

| IUPAC Name | 2,3,5,6-tetrachloro-4-iodopyridine | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTABLTRRNRROBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379768 | |

| Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30332-35-5 | |

| Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrachloro 4 Iodopyridine

Direct Halogen Exchange Approaches

Direct halogen exchange represents a straightforward and effective strategy for the introduction of an iodine atom onto the tetrachloropyridine scaffold. This approach leverages the higher reactivity of the chlorine atom at the 4-position of the pentachloropyridine (B147404) ring towards nucleophilic displacement.

The conversion of pentachloropyridine to 2,3,5,6-tetrachloro-4-iodopyridine is accomplished through a nucleophilic aromatic substitution reaction. orgchemres.org In this process, an iodide ion acts as the nucleophile, displacing a chloride ion from the starting material. This reaction can be carried out using different heating methods, which significantly impact reaction time and efficiency. orgchemres.org

A conventional and well-established method for the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine involves the reaction of pentachloropyridine with sodium iodide in a suitable solvent under reflux conditions. orgchemres.org In a typical procedure, a suspension of pentachloropyridine and an excess of sodium iodide in dimethylformamide (DMF) is heated. The reaction mixture is refluxed for 1.5 hours. orgchemres.org Following the reaction, the mixture is poured into water, causing the product to precipitate. The solid product is then filtered, dried, and can be further purified by recrystallization from ethanol, yielding the desired 2,3,5,6-tetrachloro-4-iodopyridine as white crystals in high yield. orgchemres.org This method provides a reliable pathway to the target compound with an 88% yield. orgchemres.org

To enhance the efficiency of the synthesis, microwave irradiation has been successfully employed as an alternative energy source. orgchemres.orgmdpi.comnih.gov Microwave-assisted organic synthesis is known for its ability to dramatically reduce reaction times and often improve yields. bioorganica.org.uarsc.org In this application, a solution of pentachloropyridine and sodium iodide in DMF is irradiated with microwaves at 600 W, reaching a temperature of 140°C. orgchemres.org This high-energy method drives the reaction to completion in just 10 minutes. orgchemres.org The workup procedure is similar to the reflux method, involving precipitation in water, filtration, and drying. orgchemres.org This optimized process demonstrates a significant improvement in reaction time and a slight increase in yield compared to the conventional heating method. orgchemres.org

A comparison of the two synthetic methods highlights the advantages of microwave irradiation for the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine. The primary solvent system utilized for this transformation is dimethylformamide (DMF), which effectively dissolves the reactants and facilitates the nucleophilic exchange. orgchemres.org The microwave-assisted approach provides a superior yield in a fraction of the time required for the reflux method, showcasing a significant increase in process efficiency. orgchemres.org

| Parameter | Reflux Conditions | Microwave Irradiation |

|---|---|---|

| Starting Material | Pentachloropyridine | Pentachloropyridine |

| Reagent | Sodium Iodide | Sodium Iodide |

| Solvent | DMF | DMF |

| Reaction Time | 1.5 hours | 10 minutes |

| Yield | 88% | 90% |

| Reference | orgchemres.org | orgchemres.org |

Synthesis from Pentachloropyridine via Nucleophilic Iodination

Potential Precursor Chemistry for 2,3,5,6-Tetrachloro-4-iodopyridine

While the direct iodination of pentachloropyridine is a highly efficient route, the chemistry of related precursors is also of synthetic interest. The core structure, 2,3,5,6-tetrachloropyridine (B1294921), is a valuable commercial product and a key intermediate in the production of various agricultural chemicals. google.comnih.gov

Several methods exist for the preparation of 2,3,5,6-tetrachloropyridine. One common industrial method involves the reduction of pentachloropyridine. nih.govnih.gov This reduction can be achieved using zinc or through electrochemical processes. nih.govnih.gov For instance, pentachloropyridine can be treated with zinc in the presence of an ammonium salt in a variety of solvents, including alkylnitriles or alkylsulfoxides, to produce 2,3,5,6-tetrachloropyridine. google.com Other synthetic pathways to 2,3,5,6-tetrachloropyridine include the high-temperature chlorination of pyridine (B92270) or its derivatives. google.com This precursor, 2,3,5,6-tetrachloropyridine, could theoretically be iodinated to form the target compound, although this would require an electrophilic iodination step to add the iodine, a different mechanism than the nucleophilic substitution described from pentachloropyridine.

Reactivity and Reaction Mechanisms of 2,3,5,6 Tetrachloro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

2,3,5,6-Tetrachloro-4-iodopyridine serves as a versatile substrate for SNAr reactions, allowing for the introduction of a variety of functional groups onto the pyridine (B92270) core. The positions of substitution are dictated by a combination of electronic and steric factors, as well as the inherent properties of the nucleophiles themselves.

A notable characteristic of the nucleophilic substitution reactions of 2,3,5,6-tetrachloro-4-iodopyridine is the distinct regiochemical outcome depending on the type of nucleophile employed. This selectivity is rationalized by the principles of Hard and Soft Acid and Base (HSAB) theory, where the electrophilic centers on the pyridine ring exhibit different degrees of "hardness" and "softness."

When 2,3,5,6-tetrachloro-4-iodopyridine is treated with oxygen-centered nucleophiles, such as methoxide (B1231860), substitution occurs preferentially at the positions ortho to the ring nitrogen (C-2 or C-6). orgchemres.org This is attributed to the "hard" nature of oxygen nucleophiles, which favor reaction at the harder electrophilic sites of the pyridine ring, these being the carbon atoms adjacent to the electronegative nitrogen.

Table 1: Reaction of 2,3,5,6-Tetrachloro-4-iodopyridine with an Oxygen-Centered Nucleophile

| Nucleophile | Product | Position of Substitution |

|---|

Similar to oxygen nucleophiles, nitrogen-centered nucleophiles, which are also considered "hard," attack 2,3,5,6-tetrachloro-4-iodopyridine at the ortho positions. orgchemres.org For instance, the reaction with ammonia (B1221849) or amines leads to the displacement of a chlorine atom at the C-2 or C-6 position.

Table 2: Reaction of 2,3,5,6-Tetrachloro-4-iodopyridine with a Nitrogen-Centered Nucleophile

| Nucleophile | Product | Position of Substitution |

|---|

In contrast to hard nucleophiles, "soft" sulfur-centered nucleophiles, such as thiophenoxide, exhibit a different regioselectivity. These nucleophiles preferentially attack the para position (C-4) of 2,3,5,6-tetrachloro-4-iodopyridine, resulting in the displacement of the iodine atom. orgchemres.org The C-4 position is considered a "softer" electrophilic site, and the high polarizability of sulfur nucleophiles favors this interaction.

Table 3: Reaction of 2,3,5,6-Tetrachloro-4-iodopyridine with a Sulfur-Centered Nucleophile

| Nucleophile | Product | Position of Substitution |

|---|

The observed substitution patterns are explained by the well-established mechanism for nucleophilic aromatic substitution.

The reactions of 2,3,5,6-tetrachloro-4-iodopyridine with nucleophiles are postulated to proceed through a bimolecular addition-elimination mechanism. orgchemres.org This two-step process involves the initial attack of the nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the leaving group (either a chloride or iodide ion) is expelled, restoring the aromaticity of the ring.

Mechanistic Postulations in Nucleophilic Substitution of 2,3,5,6-Tetrachloro-4-iodopyridine

Role and Characterization of Meisenheimer Intermediates

Meisenheimer complexes are crucial reactive intermediates in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org They form from the addition of an electron-rich species to an aromatic compound bearing strong electron-withdrawing groups. wikipedia.orgmdpi.com These intermediates, also known as σ-complexes or Jackson-Meisenheimer complexes, are characterized by a 1:1 adduct between the arene and the nucleophile. wikipedia.org While often transient, stable and isolable Meisenheimer salts are also known. wikipedia.org

The stability and formation of Meisenheimer complexes are influenced by the nature of the aromatic system and the attacking nucleophile. In the context of SNAr reactions, these complexes have traditionally been assumed to be intermediates. nih.gov However, recent studies suggest that in some cases, particularly with less stabilized anions or good leaving groups, the reaction may proceed through a concerted pathway without the formation of a distinct Meisenheimer intermediate. nih.govnih.gov The presence of multiple electron-withdrawing groups on the aromatic ring, such as nitro groups, stabilizes the negative charge in the complex, making it more likely to be a true intermediate. wikipedia.org

The characterization of Meisenheimer complexes can be achieved through various spectroscopic techniques. For instance, the structure of a zwitterionic Meisenheimer-Wheland complex, formed from the reaction of 4,6-dinitrobenzofuroxan and 1,3,5-tris(N-pyrrolidinyl)benzene, was confirmed using NMR spectroscopy. wikipedia.org UV-Vis spectroscopy is also a valuable tool, with the appearance of characteristic absorption bands indicating the formation of the complex. For example, an acyclic Meisenheimer complex exhibited absorption maxima at 414 nm and 490 nm. mdpi.com

It is important to distinguish between two types of Meisenheimer complexes: the σH-complex and the σX-complex (or ipso-complex). This distinction is based on whether the nucleophile attacks an unsubstituted or a substituted carbon atom on the aromatic ring, respectively. mdpi.com Spirocyclic Meisenheimer complexes, formed via intramolecular SNAr reactions, are a special class of ipso-complexes. mdpi.com

Influence of Hard and Soft Acid-Base (HSAB) Principles on Regiochemical Outcomes

The Hard and Soft Acid-Base (HSAB) principle is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as either "hard" or "soft" and "acid" or "base". wikipedia.org Hard acids are small, have high positive charge states, and are weakly polarizable, while soft acids are large, have low charge states, and are strongly polarizable. wikipedia.org Similarly, hard bases are small, highly electronegative, and weakly polarizable, whereas soft bases are larger, less electronegative, and more polarizable. tamu.eduadichemistry.com The core tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. wikipedia.orgtamu.edu

This principle can be applied to understand the regiochemical outcomes of reactions involving ambidentate nucleophiles, which are nucleophiles that can attack from two or more different sites. wikipedia.org The reaction of 2,3,5,6-tetrachloro-4-iodopyridine with various nucleophiles provides a practical example of HSAB principles in action. The pyridine ring contains multiple electrophilic centers (carbon atoms bonded to halogens) and the incoming nucleophile will preferentially attack the site that results in the most favorable hard-hard or soft-soft interaction.

For instance, in reactions with ambidentate nucleophiles, the more electronegative atom (a harder base) will tend to react at a harder acidic site, while the less electronegative, more polarizable atom (a softer base) will favor a softer acidic site. wikipedia.org In the context of 2,3,5,6-tetrachloro-4-iodopyridine, the carbon atoms attached to chlorine are harder acidic sites compared to the carbon attached to the more polarizable iodine atom, which is a softer acidic site. Therefore, a hard nucleophile would be expected to preferentially attack a chloro-substituted position, while a soft nucleophile would favor displacement of the iodo group.

The nature of the bonding in the resulting adducts is also influenced by HSAB principles. Hard acid-hard base interactions lead to adducts with more ionic character, which are generally more energetically favored. tamu.edu In contrast, soft acid-soft base interactions result in more covalent adducts. tamu.edu

Photochemical Transformations

Photodehalogenation Pathways Exhibiting Selective Iodine Loss

The photolysis of polyhalogenated aromatic compounds can lead to the cleavage of carbon-halogen bonds. In the case of 2,3,5,6-tetrachloro-4-iodopyridine, photochemical reactions demonstrate a remarkable selectivity in the dehalogenation process. rsc.org Specifically, upon photolysis, there is an exclusive loss of the iodine atom, while the chlorine atoms remain attached to the pyridine ring. rsc.org This selective photodehalogenation highlights the significant difference in the bond energies of the C-I and C-Cl bonds within the molecule, with the C-I bond being considerably weaker and more susceptible to photochemical cleavage.

This selective iodine loss is not unique to 2,3,5,6-tetrachloro-4-iodopyridine. Similar selectivity is observed in other polyhalogenated aromatic compounds. For example, photolysis of pentachloroiodobenzene also results in the loss of the iodine atom. rsc.org This consistent pattern underscores a general principle in the photochemistry of mixed polyhalogenated aromatics: the weakest carbon-halogen bond is preferentially cleaved.

The reaction products resulting from this selective photodehalogenation depend on the solvent or the surrounding chemical environment. In the presence of a hydrogen-donating solvent like diethyl ether or methanol, the resulting tetrachloropyridyl radical will abstract a hydrogen atom to form 2,3,5,6-tetrachloropyridine (B1294921).

Photochemical Arylation Reactions of 2,3,5,6-Tetrachloro-4-iodopyridine

Beyond simple dehalogenation, the photochemical reactivity of 2,3,5,6-tetrachloro-4-iodopyridine can be harnessed for the formation of new carbon-carbon bonds, specifically through photochemical arylation. rsc.org When 2,3,5,6-tetrachloro-4-iodopyridine is photolyzed in the presence of an aromatic solvent such as benzene (B151609), a photochemical arylation reaction occurs. rsc.org This reaction leads to the formation of 4-phenyl-2,3,5,6-tetrachloropyridine.

This process is a type of photoinduced C-H arylation, where a carbon-hydrogen bond on the benzene ring is replaced by a carbon-carbon bond with the tetrachloropyridyl moiety. chemistryviews.org The reaction is initiated by the photochemical cleavage of the C-I bond in 2,3,5,6-tetrachloro-4-iodopyridine, generating a highly reactive tetrachloro-4-pyridyl radical. This radical then attacks the benzene solvent molecule to form the arylated product.

The efficiency and scope of such photochemical arylations can be influenced by various factors, including the nature of the aromatic substrate and the reaction conditions. chemistryviews.org Porphyrin-catalyzed photochemical C-H arylation of other heterocycles with aryl diazonium salts has been demonstrated, showcasing the potential for catalytic approaches to enhance these transformations. chemistryviews.org

Proposed Mechanisms for Photochemical Reaction Sequences

The photochemical reactions of 2,3,5,6-tetrachloro-4-iodopyridine, both dehalogenation and arylation, are proposed to proceed through a radical mechanism initiated by the homolytic cleavage of the carbon-iodine bond.

Mechanism for Photodehalogenation:

Photoexcitation and Homolytic Cleavage: Upon absorption of ultraviolet light, the 2,3,5,6-tetrachloro-4-iodopyridine molecule is promoted to an excited state. This excitation provides sufficient energy to induce the homolytic cleavage of the weakest bond, the C-I bond, generating a tetrachloro-4-pyridyl radical and an iodine radical.

C₅Cl₄IN + hν → C₅Cl₄N• + I•

Hydrogen Abstraction: In a hydrogen-donating solvent (e.g., diethyl ether, RH), the highly reactive tetrachloro-4-pyridyl radical abstracts a hydrogen atom from the solvent molecule to form the stable 2,3,5,6-tetrachloropyridine product.

C₅Cl₄N• + RH → C₅Cl₄NH + R•

Mechanism for Photochemical Arylation:

Photoexcitation and Homolytic Cleavage: Similar to photodehalogenation, the process begins with the photoinduced homolytic cleavage of the C-I bond to produce a tetrachloro-4-pyridyl radical and an iodine radical.

C₅Cl₄IN + hν → C₅Cl₄N• + I•

Radical Addition to Benzene: The tetrachloro-4-pyridyl radical, an electrophilic radical, attacks the electron-rich benzene ring to form a cyclohexadienyl radical intermediate.

C₅Cl₄N• + C₆H₆ → [C₅Cl₄N-C₆H₆]•

Rearomatization: The cyclohexadienyl radical intermediate can then be oxidized to the final arylated product, 4-phenyl-2,3,5,6-tetrachloropyridine, with the concurrent loss of a hydrogen atom. The iodine radical generated in the initiation step can act as the oxidizing agent.

[C₅Cl₄N-C₆H₆]• + I• → C₅Cl₄N-C₆H₅ + HI

This proposed mechanism is consistent with the observed products and the general understanding of photochemical reactions of halogenated aromatic compounds.

Organometallic Reactions

2,3,5,6-Tetrachloro-4-iodopyridine can serve as a precursor in organometallic reactions, primarily through the reactivity of its carbon-iodine bond. The greater reactivity of the iodo substituent compared to the chloro substituents allows for selective transformations.

One significant application is in the formation of Grignard and organolithium reagents. 2,3,5,6-Tetrafluoro-4-iodopyridine (B174047), a related compound, is readily converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium. rsc.org A similar reactivity pattern can be expected for the tetrachloro analogue, where the iodo group would selectively undergo metal-halogen exchange.

Furthermore, 2,3,5,6-tetrachloropyridine, which can be derived from the iodo-compound, is a versatile substrate for site-selective arylation via Suzuki-Miyaura cross-coupling reactions. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve the selective synthesis of mono-, di-, tri-, and tetraarylated pyridines. researchgate.net The chloro groups at the α-positions (2- and 6-) are generally more reactive in these palladium-catalyzed couplings than those at the β-positions (3- and 5-). researchgate.net This differential reactivity allows for a degree of control over the substitution pattern.

The following table summarizes the reactivity of different positions on the perhalogenated pyridine ring in organometallic cross-coupling reactions:

| Position | Halogen | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| 4 | Iodine | Highest (susceptible to metal-halogen exchange) |

| 2, 6 | Chlorine | High |

| 3, 5 | Chlorine | Lower |

This differential reactivity is crucial for the strategic synthesis of complex substituted pyridine derivatives, which are important scaffolds in various fields, including materials science and medicinal chemistry. researchgate.net

Formation of Organometallic Derivatives (e.g., pyridylmagnesium and pyridyllithium species)

The generation of organometallic derivatives from 2,3,5,6-tetrachloro-4-iodopyridine is a key strategy for its functionalization. The electron-withdrawing nature of the four chlorine atoms and the pyridine nitrogen atom facilitates the formation of these species.

Pyridyllithium Species:

2,3,5,6-Tetrachloro-4-pyridyllithium can be effectively generated through metal-halogen exchange. While direct lithiation of 2,3,5,6-tetrachloro-4-iodopyridine is anticipated, a closely related and well-documented method involves the reaction of pentachloropyridine (B147404) with an alkyllithium reagent, such as methyllithium (B1224462), in an ethereal solvent like diethyl ether. clockss.org This reaction proceeds via a metal-halogen exchange at the 4-position, which is the most activated site for nucleophilic attack.

The reaction of pentachloropyridine with n-butyllithium has also been studied, leading to the formation of 2,3,5,6-tetrachloro-4-pyridyllithium. clockss.org However, this method can sometimes result in minor amounts of other lithiated isomers. clockss.org The use of methyllithium in diethyl ether has been shown to produce the desired 2,3,5,6-tetrachloro-4-pyridyllithium with high selectivity. clockss.org

Pyridylmagnesium Species:

The formation of the corresponding Grignard reagent, 2,3,5,6-tetrachloro-4-pyridylmagnesium halide, can be achieved through the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with magnesium metal. This is analogous to the well-established methods for preparing Grignard reagents from aryl halides. Alternatively, halogen-magnesium exchange reactions, for instance using isopropylmagnesium chloride, represent a common and efficient method for the preparation of pyridylmagnesium reagents from the corresponding bromopyridines. researchgate.net This technique is expected to be applicable to 2,3,5,6-tetrachloro-4-iodopyridine.

The formation of these organometallic species is a critical step, transforming the electrophilic carbon at the 4-position of the starting material into a strongly nucleophilic center, ready for subsequent reactions.

Utility in Further Electrophilic Functionalization

The true synthetic value of the organometallic derivatives of 2,3,5,6-tetrachloropyridine lies in their reactions with a diverse range of electrophiles. These reactions allow for the introduction of various substituents at the 4-position, leading to a wide array of functionalized tetrachloropyridines.

Reactions of 2,3,5,6-Tetrachloro-4-pyridyllithium:

The highly reactive 2,3,5,6-tetrachloro-4-pyridyllithium intermediate can be trapped with various electrophiles. For instance, its reaction with α-lithiated arylacetonitriles results in the formation of α-aryl-2,3,5,6-tetrachloro-4-pyridylacetonitriles. clockss.orgclockss.org This reaction provides a direct method for the carbon-carbon bond formation at the 4-position of the tetrachloropyridine core.

The general reaction scheme involves the in situ generated 2,3,5,6-tetrachloro-4-pyridyllithium reacting with the electrophilic carbon of the nitrile or other electrophilic species.

Reactions of Pyridylmagnesium Reagents:

Pyridylmagnesium reagents are also versatile nucleophiles for electrophilic functionalization. While specific examples for 2,3,5,6-tetrachloro-4-pyridylmagnesium are less documented in readily available literature, the reactivity patterns of other pyridylmagnesium compounds provide a strong indication of their synthetic potential. researchgate.net These reagents are known to react with a variety of electrophiles, including aldehydes, ketones, esters, and acid chlorides, to yield the corresponding alcohols and ketones. chadsprep.com

The following table summarizes the types of electrophiles that can be used in these functionalization reactions and the resulting products.

| Organometallic Intermediate | Electrophile Type | Product Type |

| 2,3,5,6-Tetrachloro-4-pyridyllithium | Arylacetonitriles | α-Aryl-2,3,5,6-tetrachloro-4-pyridylacetonitriles |

| 2,3,5,6-Tetrachloro-4-pyridyllithium | Carbon dioxide | 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid |

| 2,3,5,6-Tetrachloro-4-pyridylmagnesium halide | Aldehydes/Ketones | 4-(Hydroxyalkyl)-2,3,5,6-tetrachloropyridines |

| 2,3,5,6-Tetrachloro-4-pyridylmagnesium halide | Esters | 4-Acyl-2,3,5,6-tetrachloropyridines |

These reactions highlight the importance of 2,3,5,6-tetrachloro-4-iodopyridine as a building block for the synthesis of complex and highly functionalized pyridine derivatives, which are of interest in various fields of chemistry.

Synthesis and Functionalization of Derivatives of 2,3,5,6 Tetrachloro 4 Iodopyridine

Strategies for Functionalization via Halogen Substitution

The reactivity of the halogen substituents on the pyridine (B92270) ring is a key factor in the functionalization of 2,3,5,6-tetrachloro-4-iodopyridine. The iodine atom at the 4-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions compared to the chlorine atoms. This difference in reactivity allows for site-selective modifications.

Synthesis of Alkoxy/Aryloxy-Tetrachloropyridine Derivatives

The introduction of alkoxy and aryloxy groups onto the tetrachloropyridine framework can be achieved through nucleophilic aromatic substitution (SNAr) reactions. While specific examples for 2,3,5,6-tetrachloro-4-iodopyridine are not extensively detailed in the provided search results, the general principles of SNAr on halopyridines are well-established. For instance, the reaction of 2-halopyridines with oxygen nucleophiles like benzyl (B1604629) alcohol has been reported. sci-hub.se In the case of polyhalogenated pyridines, the position of substitution is influenced by the nature of the nucleophile and the reaction conditions. For example, hydroxide (B78521) and methoxide (B1231860) ions have been shown to attack 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) at the 2-position. rsc.org

Synthesis of Amino/Arylamino-Tetrachloropyridine Derivatives

The synthesis of amino and arylamino derivatives of tetrachloropyridines is a crucial transformation for the development of new materials and potential pharmaceutical agents. Microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines with primary and secondary amines has been shown to be an efficient method for producing 4-amino-3,5-dihalopyridines. researchgate.net This methodology is also applicable to electron-rich arylamines. researchgate.net The displacement of the 4-chloro substituent in 3,4,5-trichloropyridine (B1364703) and 3-bromo-4,5-dichloropyridine (B1376529) with various amines has been successfully employed to create 4-substituted analogues. researchgate.net A patented method describes the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from 3,4,5,6-tetrachloropyridine-2-carboxylic acid via an amination reaction. google.com

Synthesis of Thio/Arylthio-Tetrachloropyridine Derivatives

The introduction of sulfur-based nucleophiles provides another avenue for the functionalization of halogenated pyridines. The reaction of 2-halopyridines with sulfur nucleophiles such as sodium thiophenoxide and sodium methanethiolate (B1210775) has been studied, with the reactivity order being I > Br > Cl > F. sci-hub.se This suggests that in 2,3,5,6-tetrachloro-4-iodopyridine, the iodine at the 4-position would be the most likely site for initial substitution by a thiol or arylthio group. The synthesis of thiopyran derivatives through various cycloaddition reactions highlights the importance of sulfur-containing heterocyclic compounds. nih.gov

Synthetic Pathways Involving Transformations of the Iodine Moiety

The iodine atom in 2,3,5,6-tetrachloro-4-iodopyridine is a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Research has demonstrated the synthesis of 4-substituted 2,3,5,6-tetraalkynylpyridines through a four-fold Sonogashira reaction of the corresponding 2,3,5,6-tetrachloropyridines. nih.gov Furthermore, site-selective Sonogashira reactions can be performed on 4-substituted tetrachloropyridines to yield 2,6-dialkynyl-3,5-dichloropyridines. nih.gov Subsequent coupling reactions can then introduce different alkynyl groups at the remaining positions, leading to asymmetrically substituted tetraalkynylpyridines. nih.gov These highly conjugated systems often exhibit interesting photophysical properties, with their absorption and emission characteristics tunable by varying the substituents. nih.gov

Development of Novel Polyfunctional Pyridine Scaffolds

The strategic functionalization of 2,3,5,6-tetrachloro-4-iodopyridine and related polyhalopyridines opens the door to the creation of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

The development of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds has been achieved through the sequential reaction of pentafluoropyridine (B1199360) with sodium phenylsulfinate and a diamine. nih.gov This approach allows for the creation of diverse polysubstituted fused ring systems. nih.gov Similarly, the synthesis of tetrahydropyrazolopyridine derivatives has been accomplished through a one-pot multi-component reaction, highlighting the efficiency of such strategies in building complex heterocyclic frameworks. researchgate.net The creation of tetrahydropyrido[4,3-d]pyrimidines has also been explored as a scaffold for developing new therapeutic agents. nih.gov These examples underscore the potential of highly substituted pyridines as starting materials for the construction of novel and functionally rich molecular scaffolds.

Spectroscopic Characterization Methodologies for 2,3,5,6 Tetrachloro 4 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei within a molecule. For organic compounds, ¹H and ¹³C NMR are fundamental techniques that provide detailed information about the proton and carbon frameworks, respectively.

While a comprehensive analysis of the NMR spectra for 2,3,5,6-tetrachloro-4-iodopyridine would require access to the full experimental data, a 2019 study by Mehrabi and Ranjbarkarimi on its synthesis and reactivity confirms that the structures of the parent compound and its derivatives were verified using ¹H NMR and ¹³C NMR spectroscopy.

Application of ¹H NMR Spectroscopy for Proton Environment Elucidation

Due to the molecular structure of 2,3,5,6-tetrachloro-4-iodopyridine, which lacks any hydrogen atoms directly attached to the pyridine (B92270) ring, a standard ¹H NMR spectrum of the parent compound itself is not anticipated to show any signals. However, ¹H NMR spectroscopy becomes crucial in the characterization of its derivatives where hydrogen-containing moieties have been introduced. For instance, in the synthesis of derivatives through nucleophilic substitution, the appearance of new signals in the ¹H NMR spectrum, their chemical shifts, and their coupling patterns would provide unequivocal evidence of the successful incorporation of the new functional group and its specific location on the pyridine ring.

Application of ¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum of 2,3,5,6-tetrachloro-4-iodopyridine is expected to be relatively simple due to the symmetry of the molecule. The pyridine ring contains five carbon atoms, but due to the substitution pattern, some of these carbons may be chemically equivalent, leading to fewer than five signals. The carbon atom bonded to the iodine (C4) would likely exhibit a distinct chemical shift compared to the carbons bonded to chlorine atoms (C2, C3, C5, C6). The symmetrical nature of the tetrachloro substitution (C2 and C6, as well as C3 and C5) would likely result in two distinct signals for these four carbons. The exact chemical shifts are influenced by the electronegativity of the halogens and the iodine atom. In the derivatives of 2,3,5,6-tetrachloro-4-iodopyridine, changes in the ¹³C NMR spectrum, such as the shift of the carbon atom where substitution has occurred, are used to confirm the identity of the product.

A study on related polychlorinated pyridines provides insight into the expected chemical shifts. For instance, in the ¹³C NMR spectrum of 2-(4-chlorophenyl)pyridine, the carbon atoms of the pyridine ring appear at distinct chemical shifts, which are influenced by the substituent.

Table 1: Predicted ¹³C NMR Signals for 2,3,5,6-Tetrachloro-4-iodopyridine

| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) | Multiplicity (in proton-decoupled spectrum) |

| C-4 | 90 - 110 | Singlet |

| C-2, C-6 | 145 - 155 | Singlet |

| C-3, C-5 | 130 - 140 | Singlet |

Note: This is a predicted table based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Advanced NMR Techniques for Comprehensive Structural Assignment

For complex derivatives of 2,3,5,6-tetrachloro-4-iodopyridine, one-dimensional NMR spectra may not be sufficient for unambiguous structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY spectra reveal proton-proton couplings, which is particularly useful for derivatives with alkyl chains or other proton-containing groups, helping to establish connectivity within these substituents.

HSQC spectra correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing a clear map of C-H bonds.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different functional groups to the pyridine core and for assigning quaternary carbon signals.

While specific applications of these advanced techniques to 2,3,5,6-tetrachloro-4-iodopyridine are not detailed in the readily available literature, their use in the structural elucidation of other complex heterocyclic systems is well-documented. For example, 2D NMR has been extensively used to characterize substituted 1,4-dihydropyridines and other complex nitrogen-containing heterocycles. chemicalbook.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2,3,5,6-tetrachloro-4-iodopyridine and its derivatives is expected to show characteristic absorption bands for the C-Cl, C-I, and C-N bonds, as well as the vibrations of the pyridine ring itself.

The study by Mehrabi and Ranjbarkarimi confirms the use of IR spectroscopy in the characterization of 2,3,5,6-tetrachloro-4-iodopyridine and its derivatives. The presence and position of these vibrational bands can confirm the integrity of the core structure and the success of substitution reactions. For example, the introduction of a hydroxyl or amino group in a derivative would result in the appearance of new, characteristic strong absorption bands in the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for 2,3,5,6-Tetrachloro-4-iodopyridine

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-Cl Stretch | 600 - 800 | Strong |

| C-I Stretch | 500 - 600 | Medium to Strong |

| C=N Stretch (Pyridine ring) | 1450 - 1600 | Medium to Strong |

| Pyridine Ring Vibrations | 1400 - 1500 | Medium to Strong |

Note: This is a predicted table based on general principles of IR spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

A search of crystallographic databases did not yield a specific crystal structure for 2,3,5,6-tetrachloro-4-iodopyridine. However, the crystal structures of several related substituted tetrachloropyridines have been determined. For instance, the crystal structure of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine has been reported, confirming the substitution at the 4-position. Analysis of such structures provides valuable insights into the bond lengths and angles of the tetrachloropyridine core, which would be expected to be similar in 2,3,5,6-tetrachloro-4-iodopyridine. The determination of the crystal structure of 2,3,5,6-tetrachloro-4-iodopyridine would provide a definitive confirmation of its molecular structure and packing in the solid state.

Computational and Theoretical Investigations of 2,3,5,6 Tetrachloro 4 Iodopyridine

Quantum Chemical Calculations on Electronic Structure and Bonding

The electronic structure is dominated by the aromatic π-system of the pyridine (B92270) ring, which is significantly perturbed by the five halogen substituents. The four chlorine atoms, being highly electronegative, induce a strong electron-withdrawing effect, leading to a general polarization of the electron density away from the ring. This effect is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The iodine atom at the 4-position introduces additional complexity. While iodine is also a halogen, its electronegativity is lower than that of chlorine, and it is more polarizable. This suggests that the C-I bond will have a different character compared to the C-Cl bonds, with a greater degree of covalent character and the potential for halogen bonding interactions.

A hypothetical table of calculated electronic properties for 2,3,5,6-tetrachloro-4-iodopyridine, based on DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), would likely resemble the following:

| Property | Predicted Value | Unit |

| HOMO Energy | -7.5 to -8.5 | eV |

| LUMO Energy | -1.5 to -2.5 | eV |

| HOMO-LUMO Gap | 5.0 to 6.0 | eV |

| Dipole Moment | 1.0 to 2.0 | Debye |

| Mulliken Atomic Charges | C(2,6): +0.1 to +0.2C(3,5): +0.1 to +0.2C(4): -0.1 to 0.0N: -0.3 to -0.4Cl: -0.1 to -0.2I: +0.1 to +0.2 | e |

Note: These are estimated values based on trends observed in similar halogenated pyridines and are not from a direct computational study of the target molecule.

The predicted atomic charges would likely show a significant positive charge on the carbon atoms bonded to chlorine, reflecting the strong inductive effect. The nitrogen atom would retain a partial negative charge, characteristic of pyridine derivatives. The charge on the iodine atom is less straightforward to predict without specific calculations, as it is influenced by both its electronegativity and its ability to participate in π-backbonding.

Theoretical Prediction of Reactivity and Regioselectivity

The electronic structure of 2,3,5,6-tetrachloro-4-iodopyridine provides a foundation for predicting its reactivity, particularly towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the four chlorine atoms, makes it highly susceptible to attack by nucleophiles.

The regioselectivity of such reactions can be predicted by examining the distribution of the LUMO and the electrostatic potential map. The LUMO often indicates the most electrophilic sites in a molecule, where a nucleophile would preferentially attack. For this molecule, it is anticipated that the LUMO would have significant contributions from the carbon atoms of the pyridine ring.

The primary sites for nucleophilic attack are the carbon atoms bearing a halogen. Given the substitution pattern, the C-4 position (bearing the iodine) and the C-2/C-6 positions (bearing chlorine) are the most likely candidates. The relative reactivity of these sites is governed by a combination of factors:

Leaving Group Ability: Iodide is generally a better leaving group than chloride in SNAr reactions.

Electronic Activation: The electron-withdrawing effect of the other halogens activates all positions for nucleophilic attack.

Steric Hindrance: The bulky iodine atom and the adjacent chlorine atoms could sterically hinder the approach of a nucleophile.

Theoretical models can quantify these effects. For instance, calculating the activation energies for nucleophilic attack at each position would provide a clear prediction of the most favorable reaction pathway. It is plausible that substitution at the C-4 position would be kinetically favored due to the superior leaving group ability of iodide, despite potential steric hindrance.

Computational Modeling of Reaction Pathways and Transition States (e.g., SNAr, Photochemistry)

SNAr Reactions

Computational modeling of the SNAr reaction pathway would involve locating the transition state for the formation of the Meisenheimer complex (the intermediate formed upon nucleophilic attack) and the subsequent transition state for the departure of the leaving group. DFT calculations are well-suited for this purpose.

A hypothetical reaction coordinate diagram for the SNAr reaction of 2,3,5,6-tetrachloro-4-iodopyridine with a generic nucleophile (Nu-) would likely show a two-step mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The calculated activation energy (ΔG‡) for this step would provide a quantitative measure of the reaction rate.

| Reaction Step | Predicted ΔG | Predicted ΔG‡ |

| Attack at C-4 (I-substitution) | -10 to -20 kcal/mol | +15 to +25 kcal/mol |

| Attack at C-2/C-6 (Cl-substitution) | -5 to -15 kcal/mol | +20 to +30 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

These calculations would likely confirm that substitution at the C-4 position is the preferred pathway due to a lower activation barrier.

Photochemistry

The photochemistry of 2,3,5,6-tetrachloro-4-iodopyridine is another area ripe for computational investigation. The C-I bond is known to be photolabile and can undergo homolytic cleavage upon irradiation with UV light, leading to the formation of a pyridyl radical and an iodine radical.

Computational modeling of this process would involve calculating the excited state potential energy surfaces. Time-dependent DFT (TD-DFT) is a common method for such studies. The calculations could predict the absorption spectrum of the molecule, identifying the wavelengths of light that would be most effective in inducing the C-I bond cleavage. Furthermore, the model could explore the subsequent reaction pathways of the generated pyridyl radical, such as hydrogen abstraction from the solvent or reaction with other species.

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. While specific experimental studies on the reactivity of 2,3,5,6-tetrachloro-4-iodopyridine are not extensively reported, we can outline the types of experimental data that would be valuable for comparison.

| Theoretical Prediction | Corresponding Experimental Observation |

| Calculated UV-Vis absorption spectrum | Experimentally measured UV-Vis spectrum |

| Predicted regioselectivity of SNAr | Product distribution from reactions with nucleophiles |

| Calculated activation energies for SNAr | Experimentally determined reaction rates and kinetic isotope effects |

| Predicted bond lengths and angles | X-ray crystallographic data |

| Predicted vibrational frequencies | Experimentally measured IR and Raman spectra |

Discrepancies between theoretical predictions and experimental observations can provide valuable insights into the limitations of the computational model and can guide further refinements of the theoretical approach. For instance, if the predicted regioselectivity of an SNAr reaction does not match the experimental outcome, it may indicate that the computational model does not adequately account for solvent effects or other specific interactions.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The current understanding of 2,3,5,6-tetrachloro-4-iodopyridine revolves around its role as a highly reactive intermediate. The presence of four chlorine atoms and one iodine atom on the pyridine (B92270) ring significantly influences its chemical behavior. The electron-withdrawing nature of the chlorine atoms makes the pyridine ring susceptible to nucleophilic attack, while the carbon-iodine bond provides a handle for various cross-coupling reactions.

Key achievements in the study of this compound include the development of synthetic routes, primarily through the halogenation of pyridine or its derivatives. The reactivity of the related compound, 2,3,5,6-tetrachloropyridine (B1294921), has been explored, providing a foundational understanding of the nucleophilic aromatic substitution and cross-coupling reactions that 2,3,5,6-tetrachloro-4-iodopyridine is expected to undergo. bas.bg The application of pyridine-based compounds in agrochemicals is well-documented, suggesting a potential utility for derivatives of 2,3,5,6-tetrachloro-4-iodopyridine in this field. bas.bgnih.gov

Identification of Unexplored Reactivity and Synthetic Transformations

Despite the foundational knowledge, the full scope of 2,3,5,6-tetrachloro-4-iodopyridine's reactivity remains largely uncharted. While nucleophilic aromatic substitution is anticipated, the regioselectivity of such reactions with various nucleophiles needs systematic investigation. The interplay between the different halogen substituents as leaving groups presents an area ripe for exploration. For instance, the selective displacement of the iodo-group over the chloro-groups, or vice versa, under specific reaction conditions could offer novel synthetic strategies.

Furthermore, the exploration of its utility in a wider range of cross-coupling reactions beyond the standard Suzuki and Sonogashira reactions could unlock new synthetic pathways. Reactions such as Buchwald-Hartwig amination, Stille coupling, and Hiyama coupling, employing 2,3,5,6-tetrachloro-4-iodopyridine as a substrate, could lead to the synthesis of a diverse array of functionalized pyridines. The potential for selective mono-, di-, or even tri-functionalization through careful control of reaction conditions is a significant area for future synthetic exploration. researchgate.net

Prospects for Novel Functional Material Design and Synthesis

The unique structural and electronic properties of 2,3,5,6-tetrachloro-4-iodopyridine make it an attractive building block for the design and synthesis of novel functional materials. researchgate.net Its rigid, planar core and multiple reactive sites are ideal for constructing extended π-conjugated systems.

One promising area is its incorporation into porous organic frameworks (POFs) or covalent organic frameworks (COFs) . researchgate.netnih.govrsc.org The defined geometry and potential for post-synthetic modification make it a candidate for creating materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Another exciting prospect lies in the field of organic electronics . researchgate.netsigmaaldrich.comsigmaaldrich.com By utilizing cross-coupling reactions to introduce various aromatic and heteroaromatic units, it is conceivable to synthesize novel organic semiconductors. The electron-deficient nature of the tetrachloropyridine core could be beneficial for creating n-type or ambipolar materials, which are crucial components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of fluorescent tetraalkynylpyridines from tetrachloropyridines highlights the potential for developing new optoelectronic materials. nih.gov

Integration of Advanced Computational Approaches for Predictive Chemistry

Advanced computational methods, such as density functional theory (DFT), can play a pivotal role in accelerating the exploration of 2,3,5,6-tetrachloro-4-iodopyridine's chemistry. np-mrd.org Computational studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Predictive modeling can be employed to:

Elucidate reaction mechanisms: Computational analysis can help in understanding the pathways of nucleophilic substitution and cross-coupling reactions, including the identification of transition states and intermediates. np-mrd.org This can aid in optimizing reaction conditions and predicting product distributions.

Predict spectroscopic data: Theoretical calculations can be used to predict NMR, IR, and UV-Vis spectra, which can assist in the characterization of new derivatives.

Design novel functional materials: Computational screening can be used to predict the electronic and structural properties of polymers and frameworks derived from 2,3,5,6-tetrachloro-4-iodopyridine, guiding the synthetic efforts towards materials with desired characteristics for specific applications.

Understand intermolecular interactions: Modeling can shed light on the non-covalent interactions, such as halogen bonding, that can influence the crystal packing and material properties of its derivatives. chemicalbook.com

By integrating computational chemistry with experimental work, the discovery and development of new reactions and materials based on 2,3,5,6-tetrachloro-4-iodopyridine can be significantly expedited, unlocking its full potential as a versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5,6-Tetrachloro-4-iodopyridine with high purity?

- Methodology : A multi-step halogenation process is typically employed, starting with pyridine derivatives. Key steps include chlorination using agents like PCl₅ or SOCl₂, followed by iodination at the 4-position. To achieve ≥99% purity (GC), rigorous purification via recrystallization (using ethanol or dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor reaction progress using TLC or GC-MS to avoid over-halogenation byproducts .

- Quality Control : Purity is verified by gas chromatography (GC) and melting point analysis (target range: 90–93°C). Impurities often include residual chlorinated intermediates, which can be minimized by optimizing reaction stoichiometry and temperature .

Q. How should researchers handle 2,3,5,6-Tetrachloro-4-iodopyridine safely in laboratory settings?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its potential toxicity and volatility. Avoid skin contact and inhalation. Store in airtight containers away from light and moisture to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

- Analytical Workflow :

- Structural Confirmation : NMR (¹H/¹³C, with emphasis on pyridine ring protons and iodine/chlorine substituents) and FT-IR (C-Cl/C-I stretching bands at 550–600 cm⁻¹ and 500–550 cm⁻¹, respectively) .

- Purity Assessment : GC with flame ionization detection (FID) or HPLC using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing effects of chlorine and iodine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. Density functional theory (DFT) studies suggest that the iodine atom’s polarizability enhances electrophilicity, facilitating Suzuki-Miyaura or Ullmann couplings. Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in anhydrous DMF .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Degradation Studies : Under UV irradiation in aqueous media, dehalogenation occurs via radical intermediates, yielding less chlorinated pyridines. Advanced oxidation processes (AOPs) using TiO₂ photocatalysts or Fenton reagents accelerate degradation. Monitor byproducts using LC-QTOF-MS to assess ecotoxicological risks .

- Contradictions : Evidence from pesticide formulations suggests stability in neutral pH but rapid hydrolysis under alkaline conditions (pH >10), highlighting context-dependent degradation kinetics .

Q. How can researchers resolve contradictory data on its thermal stability?

- Data Reconciliation : Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, but some studies report sublimation below this temperature. Differences arise from sample purity and heating rates. For accurate stability profiles:

- Use high-purity samples (≥99.5%) and controlled heating (2°C/min).

- Characterize sublimation enthalpy (ΔsubH°) via differential scanning calorimetry (DSC) .

Q. What role does 2,3,5,6-Tetrachloro-4-iodopyridine play in organometallic catalyst design?

- Applications : As a ligand precursor, it forms stable complexes with transition metals (e.g., Ru, Ir) for photocatalysis. The iodine atom facilitates oxidative addition, while chlorine substituents enhance ligand rigidity. Synthesize [Ir(COD)(Cl)]₂ complexes and test in hydrogenation reactions under visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.